molecular formula C7H16Cl2N2 B113874 (R)-3-Aminoquinuclidine dihydrochloride CAS No. 123536-14-1

(R)-3-Aminoquinuclidine dihydrochloride

Cat. No.: B113874
CAS No.: 123536-14-1
M. Wt: 199.12 g/mol
InChI Key: STZHBULOYDCZET-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Aminoquinuclidine dihydrochloride is a chiral compound with significant applications in medicinal chemistry and organic synthesis. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and as a building block in the development of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Aminoquinuclidine dihydrochloride typically involves the catalytic hydrogenation of a precursor compound. One common method includes dissolving the precursor in an alcohol solvent, adding a palladium-carbon catalyst, and using ammonium formate as a reducing agent. The mixture is heated and stirred under reflux conditions, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The precursor compound is subjected to catalytic hydrogenolysis in the presence of a hydrogenation reagent. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products. The final product is isolated by introducing hydrogen chloride gas into the solution, followed by filtration and drying .

Chemical Reactions Analysis

Types of Reactions

®-3-Aminoquinuclidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

®-3-Aminoquinuclidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Aminoquinuclidine dihydrochloride involves its interaction with specific molecular targets. It acts as a ligand, binding to receptors or enzymes and modulating their activity. The compound can influence various biochemical pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its medicinal properties .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Aminopiperidine dihydrochloride
  • ®-3-Piperidinamine dihydrochloride
  • ®-3-Amino-1-Boc-piperidine

Uniqueness

®-3-Aminoquinuclidine dihydrochloride is unique due to its specific chiral configuration and the presence of the quinuclidine ring structure. This configuration imparts distinct chemical and biological properties, making it valuable in the synthesis of enantiomerically pure compounds and in drug development .

Properties

IUPAC Name

(3R)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZHBULOYDCZET-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Aminoquinuclidine dihydrochloride
Reactant of Route 2
(R)-3-Aminoquinuclidine dihydrochloride
Reactant of Route 3
(R)-3-Aminoquinuclidine dihydrochloride
Reactant of Route 4
(R)-3-Aminoquinuclidine dihydrochloride
Reactant of Route 5
(R)-3-Aminoquinuclidine dihydrochloride
Reactant of Route 6
(R)-3-Aminoquinuclidine dihydrochloride
Customer
Q & A

Q1: How does (R)-(+)-3-Aminoquinuclidine dihydrochloride contribute to the synthesis of noncentrosymmetric molybdates?

A1: (R)-(+)-3-Aminoquinuclidine dihydrochloride acts as a chiral structure-directing agent in the synthesis of noncentrosymmetric molybdates. [] When reacted with molybdenum trioxide (MoO3) and water under hydrothermal conditions, it guides the formation of a specific crystal structure. Specifically, it leads to the crystallization of [(R)-C7H16N2]2[Mo8O26] in the noncentrosymmetric space group P21 (No. 4), which exhibits the polar crystal class 2 (C2). [] This crystal structure lacks a center of symmetry, a property crucial for materials exhibiting second-harmonic generation activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.